Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Antitumor Activity
Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate has been utilized in the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines. For example, a series of new compounds were synthesized through reactions involving this substrate, displaying notable antitumor properties, especially against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies further supported their potential as anticancer agents (Łukasz Tomorowicz et al., 2020).
Heterocyclic Chemistry and Antitumor Evaluations
This compound has been a precursor in heterocyclization reactions leading to the creation of thiophene, pyrazole, coumarin, and other derivatives incorporating the benzo[d]imidazole moiety. These synthesized compounds have been evaluated for their antitumor activities against several cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating significant potencies (R. Mohareb & M. S. Gamaan, 2018).
Development of Selective Receptor Antagonists
This compound has contributed to the hit-to-lead evolution of novel chemotypes of CRTh2 receptor antagonists, showcasing the versatility of this compound in the discovery of new therapeutic agents with specific receptor selectivity (J. Pothier et al., 2012).
Antibacterial and Antimicrobial Studies
Research has also explored the synthesis of new compounds from this compound with the aim to investigate their antibacterial and antimicrobial activities. Although some studies may not directly involve this specific compound, related chemical structures have been investigated for their potential in treating various bacterial infections, demonstrating the broader impact of research in this area (Khalid A. Al-badrany et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(6-chloro-1H-benzimidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIGDWAGRYSIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344449 |
Source
|
Record name | Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83520-64-3 |
Source
|
Record name | Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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